Xylose-2-13C
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Overview
Description
Xylose-2-13C is a stable isotope-labeled compound where the carbon-2 position of xylose is replaced with the carbon-13 isotope. Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group. It is widely used in scientific research, particularly in metabolic studies and as a tracer in nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Xylose-2-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including the fermentation of xylose by microorganisms in the presence of carbon-13 labeled substrates . The reaction conditions often involve controlled fermentation processes, where the microorganisms metabolize the labeled substrates to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can efficiently incorporate the carbon-13 isotope into xylose. The production process is optimized to ensure high yields and purity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Xylose-2-13C undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid.
Reduction: Xylose can be reduced to form xylitol.
Isomerization: Xylose can be isomerized to form xylulose.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Common reagents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Isomerization: Common conditions include the use of enzymes such as xylose isomerase.
Major Products
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Scientific Research Applications
Xylose-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study the metabolic pathways of xylose.
Biology: Used to investigate the metabolic processes in microorganisms and plants.
Medicine: Used in diagnostic tests to study malabsorption in the gastrointestinal tract.
Industry: Used in the production of biofuels and biochemicals from lignocellulosic biomass
Mechanism of Action
Xylose-2-13C exerts its effects by being incorporated into metabolic pathways where xylose is utilized. The carbon-13 isotope acts as a tracer, allowing researchers to track the metabolic fate of xylose in various biological systems. The molecular targets and pathways involved include the pentose phosphate pathway and the glycolysis pathway .
Comparison with Similar Compounds
Similar Compounds
Xylulose-2-13C: Another stable isotope-labeled compound where the carbon-2 position of xylulose is replaced with the carbon-13 isotope.
Xylitol-2-13C: A stable isotope-labeled compound where the carbon-2 position of xylitol is replaced with the carbon-13 isotope.
Uniqueness
Xylose-2-13C is unique due to its specific labeling at the carbon-2 position, which allows for detailed studies of xylose metabolism and its conversion to other sugars and sugar alcohols. This specificity makes it a valuable tool in metabolic research and industrial applications .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-AXXUHBFTSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([13C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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